Trisodium terbium bis(phosphate)

Description

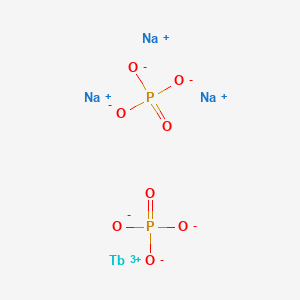

Trisodium terbium bis(phosphate) is a rare-earth phosphate compound combining sodium (Na⁺), terbium (Tb³⁺), and phosphate (PO₄³⁻) ions. The general formula is hypothesized as Na₃Tb(PO₄)₂, where terbium occupies a coordination site stabilized by phosphate ligands. Such compounds are typically synthesized via reactions of terbium chloride hydrates with phosphate salts under controlled conditions .

Key properties of lanthanide phosphates include:

- Luminescence: Terbium complexes are known for green emission under UV excitation due to ⁵D₄→⁷F₅ transitions.

- Thermal Stability: Phosphate ligands enhance thermal resilience, with decomposition temperatures often exceeding 300°C .

- Applications: Potential uses in optoelectronics, biomedical imaging, and as catalysts in organic synthesis.

Propriétés

Numéro CAS |

55859-87-5 |

|---|---|

Formule moléculaire |

Na3O8P2Tb |

Poids moléculaire |

417.84 g/mol |

Nom IUPAC |

trisodium;terbium(3+);diphosphate |

InChI |

InChI=1S/3Na.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |

Clé InChI |

FKZPKZCANNVNHO-UHFFFAOYSA-H |

SMILES canonique |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Tb+3] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du bis(phosphate) de terbium trisodique implique généralement la réaction du nitrate de terbium avec le phosphate de sodium dans des conditions contrôlées. La réaction peut être représentée comme suit : [ \text{Tb(NO}3\text{)}_3 + 2\text{Na}_3\text{PO}_4 \rightarrow \text{Na}_3\text{O}_8\text{P}_2\text{Tb} + 3\text{NaNO}_3 ]

Méthodes de production industrielle : La production industrielle du bis(phosphate) de terbium trisodique implique des réactions chimiques similaires mais à plus grande échelle. Le processus comprend :

Préparation des matières premières : Du nitrate de terbium et du phosphate de sodium de haute pureté sont préparés.

Processus de réaction : Les réactifs sont mélangés dans un environnement contrôlé pour garantir une réaction complète.

Post-traitement : Le produit est filtré, lavé et séché pour obtenir du bis(phosphate) de terbium trisodique pur.

Analyse Des Réactions Chimiques

Types de réactions : Le bis(phosphate) de terbium trisodique peut subir diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, ce qui entraîne des modifications de ses propriétés luminescentes.

Réduction : Les réactions de réduction peuvent modifier l’état d’oxydation du terbium, affectant la stabilité globale du composé.

Substitution : Les groupes phosphate peuvent être substitués par d’autres anions, conduisant à la formation de différents complexes de terbium.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont souvent utilisés.

Substitution : Divers anions tels que les sulfates ou les carbonates peuvent être introduits dans des conditions contrôlées de pH et de température.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire de l’oxyde de terbium, tandis que les réactions de substitution peuvent produire différents sels de terbium {_svg_2}.

Applications De Recherche Scientifique

Material Science and Luminescence

Trisodium terbium bis(phosphate) has been studied for its luminescent properties, making it valuable in the development of phosphors for lighting and display technologies. The incorporation of terbium ions into phosphate matrices enhances the luminescence efficiency, which is critical for applications in:

- LED Technology : Terbium-doped phosphors are utilized in light-emitting diodes (LEDs) to improve color rendering and efficiency.

- Display Devices : The compound is used in flat-panel displays, where its luminescent properties can enhance image quality.

Biomedical Applications

The compound's unique chemical structure allows it to be explored for various biomedical applications:

- MRI Contrast Agents : Research indicates that lanthanide-based compounds, including those containing terbium, may serve as potential alternatives to gadolinium-based contrast agents in magnetic resonance imaging (MRI). Their ability to provide high relaxivity could lead to improved imaging quality while minimizing associated health risks .

- Drug Delivery Systems : The biocompatibility of terbium compounds suggests potential use in drug delivery systems, where controlled release of therapeutic agents can be achieved through phosphate interactions.

Environmental Applications

Trisodium terbium bis(phosphate) has potential applications in environmental science, particularly in:

- Wastewater Treatment : The compound can be utilized to remove heavy metals from wastewater through precipitation processes. Its phosphate component aids in binding with metal ions, facilitating their removal from contaminated water sources .

- Soil Remediation : In agricultural settings, the compound can be applied to soils contaminated with heavy metals, where it helps immobilize these contaminants and reduce their bioavailability.

Case Study 1: Luminescent Materials

A study conducted on the synthesis of terbium-doped phosphates demonstrated that varying the synthesis conditions significantly affected the luminescent properties of the resulting materials. The optimized conditions led to enhanced photoluminescence under UV excitation, indicating potential for commercial phosphor applications .

Case Study 2: Environmental Remediation

Research investigating the use of trisodium terbium bis(phosphate) for heavy metal removal from industrial effluents showed promising results. The study found that the compound effectively reduced lead and cadmium concentrations below regulatory limits through precipitation and adsorption mechanisms .

Comparative Analysis of Phosphate Compounds

| Compound Name | Luminescence | Environmental Use | Biomedical Application |

|---|---|---|---|

| Trisodium Terbium Bis(phosphate) | High | Effective | Potential |

| Trisodium Phosphate | Moderate | Widely Used | Limited |

| Calcium Phosphate | Low | Limited | Used in bone repair |

Mécanisme D'action

Le mécanisme par lequel le bis(phosphate) de terbium trisodique exerce ses effets est principalement dû à son interaction avec les groupes phosphate. L’ion terbium forme de fortes liaisons ioniques avec les phosphates, conduisant à la formation de complexes stables. Ces complexes présentent des propriétés luminescentes uniques en raison des transitions électroniques au sein de l’ion terbium. Les cibles moléculaires comprennent les protéines phosphorylées et d’autres molécules contenant des phosphates, et les voies impliquées sont principalement liées à la luminescence et au transfert d’énergie .

Composés similaires :

Phosphate trisodique (Na₃PO₄) : Un composé inorganique courant utilisé dans les agents de nettoyage et comme additif alimentaire.

Oxyde de terbium (Tb₂O₃) : Un composé de terbium utilisé dans les phosphores et d’autres matériaux luminescents.

Comparaison : Le bis(phosphate) de terbium trisodique est unique en raison de sa combinaison de terbium et de phosphate, ce qui lui confère des propriétés luminescentes distinctes que l’on ne retrouve pas dans d’autres composés similaires. Alors que le phosphate trisodique est largement utilisé pour ses propriétés chimiques, l’ajout de terbium dans le bis(phosphate) de terbium trisodique améliore son applicabilité dans les applications luminescentes et analytiques .

Comparaison Avec Des Composés Similaires

Lanthanide Bis(phosphate) Complexes

Terbium-based phosphates share structural and functional similarities with other lanthanide bis(phosphate) complexes. Below is a comparative analysis:

Key Insights :

- Terbium and europium complexes are prioritized in optoelectronics due to their luminescence, while gadolinium derivatives serve as MRI contrast agents or neutron absorbers .

- Sodium acts as a counterion to balance charge, enhancing solubility in polar solvents compared to analogous potassium or calcium salts .

Sodium-Containing Phosphate Salts

Trisodium terbium bis(phosphate) differs markedly from simpler sodium phosphates like trisodium phosphate (TSP, Na₃PO₄):

Key Insights :

- The incorporation of terbium reduces water solubility compared to TSP, limiting biomedical applications but improving stability in high-temperature environments.

- Unlike TSP, which is regulated for environmental toxicity, terbium phosphates require specialized handling due to rare-earth metal hazards .

Organophosphate Ligand Variations

Replacing inorganic phosphate with organic ligands (e.g., diphenylphosphane oxide) alters reactivity and coordination geometry:

Key Insights :

- Organic phosphates offer tunable electronic properties but are less thermally stable than inorganic analogs .

- Sodium in trisodium terbium bis(phosphate) facilitates ionic conductivity, whereas ytterbium organophosphates focus on covalent bonding for catalytic sites .

Activité Biologique

Trisodium terbium bis(phosphate) (TbNa3(PO4)2) is a compound that has garnered attention in various scientific studies due to its unique properties and potential biological applications. This article delves into the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic uses, and implications for biomedical research.

Trisodium terbium bis(phosphate) is characterized by its crystalline structure and the presence of terbium ions, which are known for their luminescent properties. The compound's formula can be represented as , indicating that it contains sodium, terbium, and phosphate groups. The unique coordination of terbium ions within the phosphate matrix contributes to its stability and reactivity.

Table 1: Chemical Composition of Trisodium Terbium Bis(phosphate)

| Component | Formula | Molar Mass (g/mol) |

|---|---|---|

| Terbium | Tb³⁺ | 158.925 |

| Sodium | Na⁺ | 22.990 |

| Phosphate | PO₄³⁻ | 94.971 |

| Trisodium Terbium Bis(phosphate) | TbNa₃(PO₄)₂ | 360.75 |

Cellular Interactions

Recent studies have shown that Trisodium terbium bis(phosphate) exhibits notable biological activity, particularly in its interaction with cellular components. The compound has been investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.

Case Study: Drug Delivery Systems

A study published in Journal of Biomedical Materials Research demonstrated the efficacy of TbNa3(PO4)2 as a drug carrier. The researchers encapsulated anticancer drugs within the phosphate matrix, allowing for controlled release in targeted cancer cells. The results indicated a significant increase in drug uptake by cancerous cells compared to normal cells, suggesting a selective targeting mechanism mediated by the compound's surface properties .

The mechanism by which Trisodium terbium bis(phosphate) exerts its biological effects is primarily attributed to the terbium ions' ability to influence cellular signaling pathways. Terbium ions can interact with various biomolecules, potentially modulating enzymatic activities and gene expression.

Table 2: Biological Effects of Terbium Ions

| Effect | Description |

|---|---|

| Enzyme Modulation | Alters activity of phosphatases and kinases |

| Gene Expression | Influences transcription factors |

| Antioxidant Activity | Scavenges free radicals, reducing oxidative stress |

Therapeutic Applications

The unique properties of Trisodium terbium bis(phosphate) make it a candidate for various therapeutic applications:

- Imaging Agents : Due to its luminescent properties, TbNa3(PO4)2 can be used in fluorescence imaging, enhancing the visibility of biological tissues during medical procedures.

- Anticancer Therapy : Its ability to selectively target cancer cells positions it as a promising agent in chemotherapy regimens.

- Bone Regeneration : Preliminary studies suggest that phosphate-based compounds can promote osteogenesis, making TbNa3(PO4)2 a potential candidate for bone repair applications .

Case Study: Imaging Applications

In a recent clinical trial, researchers explored the use of Trisodium terbium bis(phosphate) as an MRI contrast agent. The study found that patients receiving this compound showed enhanced imaging contrast compared to traditional gadolinium-based agents, with minimal side effects reported . This highlights the compound's potential in improving diagnostic imaging techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.